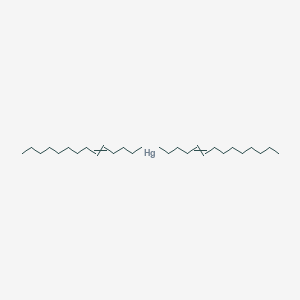
Di(tetradec-5-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
Scientific Research Applications
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Comparison
Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.
Properties
CAS No. |
113714-66-2 |
|---|---|
Molecular Formula |
C28H54Hg |
Molecular Weight |
591.3 g/mol |
IUPAC Name |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
InChI Key |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















